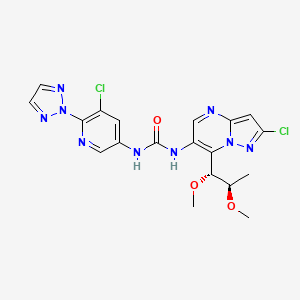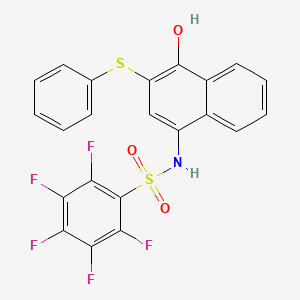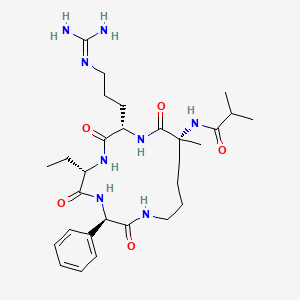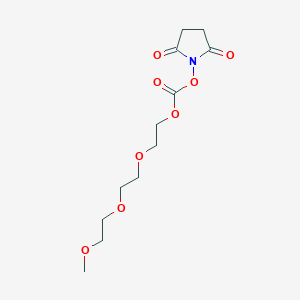
m-PEG3-琥珀酰亚胺基碳酸酯
概述
描述
m-PEG3-succinimidyl carbonate is a polyethylene glycol-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is a derivative of polyethylene glycol that has been modified with a succinimidyl carbonate group, making it a valuable tool in various fields of research, including medical, environmental, and industrial research.
科学研究应用
m-PEG3-succinimidyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used for the conjugation of polyethylene glycol to proteins and peptides, enhancing their solubility and stability.
Medicine: m-PEG3-succinimidyl carbonate is employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: It is used in the production of bioconjugates for various industrial applications, including diagnostics and biotechnology
作用机制
Target of Action
mPEG3-SC is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of mPEG3-SC are therefore the proteins that these ligands bind to.
Mode of Action
mPEG3-SC, as a PROTAC linker, plays a crucial role in the mechanism of PROTACs . PROTACs work by bringing the target protein and the E3 ubiquitin ligase into close proximity . This allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . The result is the selective degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of mPEG3-SC is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, mPEG3-SC can achieve the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, mpeg3-sc is likely to have good water solubility and compatibility , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of mPEG3-SC is the selective degradation of target proteins . By bringing the target protein and an E3 ubiquitin ligase into close proximity, mPEG3-SC allows the target protein to be ubiquitinated and subsequently degraded by the proteasome . This can have various effects at the molecular and cellular level, depending on the specific target protein involved.
Action Environment
The action of mPEG3-SC, like that of other PROTACs, takes place within the cell . Environmental factors that could influence its action include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as the overall state of the ubiquitin-proteasome system
生化分析
Biochemical Properties
m-PEG3-succinimidyl carbonate plays a significant role in biochemical reactions. It reacts with succinimidyl carbonate and amine groups . This reaction is crucial in the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
As a PROTAC linker, it is expected to influence cell function by selectively degrading target proteins .
Molecular Mechanism
m-PEG3-succinimidyl carbonate exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of m-PEG3-succinimidyl carbonate involves the activation of polyethylene glycol with commercially available succinimidyl carbonate. The process typically includes dissolving polyethylene glycol or monomethoxypolyethylene glycol in dry dioxane, followed by the addition of N-succinimidyl chloroformate or N,N’-disuccinimidyl carbonate dissolved in dry acetone. The reaction is catalyzed by 4-dimethylaminopyridine and proceeds at room temperature for several hours .
Industrial Production Methods
Industrial production of m-PEG3-succinimidyl carbonate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to achieve the desired product specifications.
化学反应分析
Types of Reactions
m-PEG3-succinimidyl carbonate primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group is highly reactive towards nucleophiles, making it suitable for conjugation with various biomolecules.
Common Reagents and Conditions
Common reagents used in reactions with m-PEG3-succinimidyl carbonate include amines, thiols, and hydroxyl groups. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the biomolecules involved.
Major Products Formed
The major products formed from reactions with m-PEG3-succinimidyl carbonate are conjugates of polyethylene glycol with the target biomolecules. These conjugates are often used in the synthesis of PROTACs, which are designed to selectively degrade target proteins .
相似化合物的比较
m-PEG3-succinimidyl carbonate is unique due to its specific design for the synthesis of PROTACs. Similar compounds include other polyethylene glycol-based linkers, such as:
- m-PEG4-succinimidyl carbonate
- m-PEG2-succinimidyl carbonate
- m-PEG5-succinimidyl carbonate
These compounds share similar properties but differ in the length of the polyethylene glycol chain, which can affect their solubility, reactivity, and suitability for specific applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAHGNZBWSEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

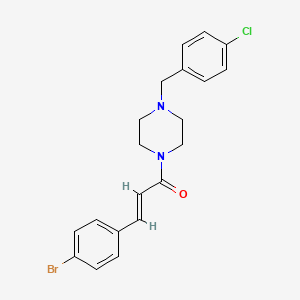
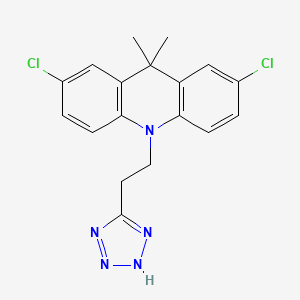
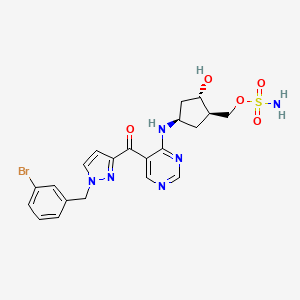
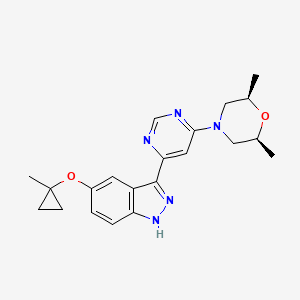

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
